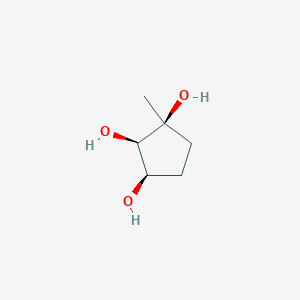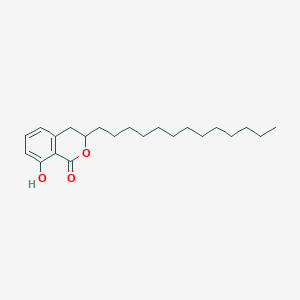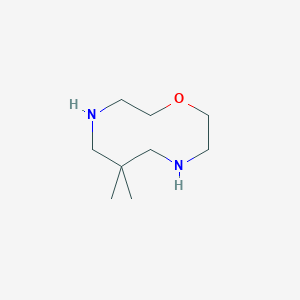![molecular formula C14H30O2Si B14189485 (3R)-3-[(Triethylsilyl)oxy]octanal CAS No. 918410-10-3](/img/structure/B14189485.png)
(3R)-3-[(Triethylsilyl)oxy]octanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[(Triethylsilyl)oxy]octanal is an organic compound that features a silyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Triethylsilyl)oxy]octanal typically involves the protection of an alcohol group using triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the silyl ether. The aldehyde functionality can be introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale protection of alcohols followed by selective oxidation. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-[(Triethylsilyl)oxy]octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic conditions, regenerating the free alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products Formed
Oxidation: (3R)-3-[(Triethylsilyl)oxy]octanoic acid.
Reduction: (3R)-3-[(Triethylsilyl)oxy]octanol.
Substitution: (3R)-3-hydroxyoctanal.
Applications De Recherche Scientifique
(3R)-3-[(Triethylsilyl)oxy]octanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional group compatibility.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-[(Triethylsilyl)oxy]octanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether can be cleaved to reveal a hydroxyl group. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-[(Trimethylsilyl)oxy]octanal: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3R)-3-[(Tert-butyldimethylsilyl)oxy]octanal: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
(3R)-3-[(Triethylsilyl)oxy]octanal is unique due to the triethylsilyl group, which provides a balance between steric bulk and reactivity. This makes it a versatile protecting group in organic synthesis, offering stability under various reaction conditions while being easily removable when needed.
Propriétés
Numéro CAS |
918410-10-3 |
|---|---|
Formule moléculaire |
C14H30O2Si |
Poids moléculaire |
258.47 g/mol |
Nom IUPAC |
(3R)-3-triethylsilyloxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-5-9-10-11-14(12-13-15)16-17(6-2,7-3)8-4/h13-14H,5-12H2,1-4H3/t14-/m1/s1 |
Clé InChI |
YCNUGURACRFHSY-CQSZACIVSA-N |
SMILES isomérique |
CCCCC[C@H](CC=O)O[Si](CC)(CC)CC |
SMILES canonique |
CCCCCC(CC=O)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)
![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)

![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)




![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)


![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)
